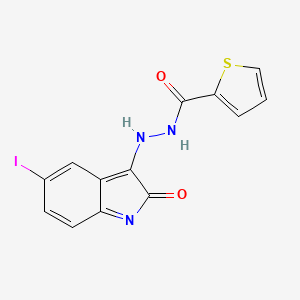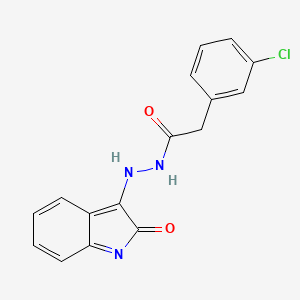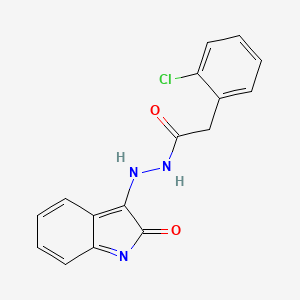![molecular formula C15H10ClF3N4O B7827847 3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one](/img/structure/B7827847.png)
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent and high-yield production process, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity set it apart from other similar compounds, making it a valuable substance in various fields.
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it an important substance for various chemical, biological, and industrial processes.
Properties
IUPAC Name |
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O/c1-23(13-10(16)6-8(7-20-13)15(17,18)19)22-12-9-4-2-3-5-11(9)21-14(12)24/h2-7H,1H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPXIMXKVQPULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=C3C=CC=CC3=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827772.png)
![(2Z)-3-oxo-N-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827775.png)
![2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827781.png)
![2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7827782.png)


![4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid](/img/structure/B7827802.png)
![2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827806.png)
![2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827819.png)
![5,5-dimethyl-2-[(4-naphthalen-2-yloxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7827829.png)
![2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827836.png)
![2-[1-[(2-methylquinolin-4-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827837.png)
![2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827845.png)
